A Technical Guide to Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DBOP)
A Technical Guide to Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DBOP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, commonly abbreviated as DBOP, is a phosphonate-based coupling reagent utilized in organic synthesis for the formation of amide bonds. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and applications, with a particular focus on its role in polyamide and peptide synthesis. While noted for its utility as a condensing agent, its application in the direct synthesis of neurological drugs remains to be specifically documented in peer-reviewed literature. This document aims to serve as a technical resource, consolidating available data and outlining experimental considerations for its use.
Chemical Properties and Specifications
Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate is a white crystalline solid at room temperature.[1] It is recognized for its stability and solubility in common organic solvents used in synthesis, such as N-Methyl-2-pyrrolidone (NMP).[2][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₄NO₄PS | [1][4] |
| Molecular Weight | 383.36 g/mol | [1] |
| CAS Number | 111160-56-6 | [1][4] |
| Appearance | White to off-white powder or crystals | [1] |
| Melting Point | 81-86 °C | [2] |
| Purity | ≥98% | [1] |
| Synonyms | (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonic Acid Diphenyl Ester, DBOP | [5] |
Synthesis of DBOP
DBOP can be readily synthesized at room temperature. The process involves the reaction of 2-benzoxazolethiol with diphenyl phosphorochloridate in the presence of a tertiary amine base, such as triethylamine (TEA), in a suitable solvent like benzene.[6]
Experimental Protocol: Synthesis of DBOP
-
Dissolve 2-benzoxazolethiol and triethylamine in benzene in a reaction vessel.
-
To this solution, add diphenyl phosphorochloridate dropwise with stirring at room temperature.
-
Continue stirring for a specified period to ensure complete reaction.
-
The resulting product, DBOP, can be isolated and purified using standard techniques such as filtration and recrystallization.[6]
Mechanism of Action in Amide Bond Formation
DBOP functions as a carboxylic acid activating agent, facilitating nucleophilic attack by an amine to form an amide bond. The proposed mechanism involves the initial reaction of the carboxylic acid with DBOP to form a highly reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and the release of byproducts.[3]
Applications in Synthesis
DBOP has been primarily documented as a condensing agent for the synthesis of polyamides and is also applicable to peptide synthesis.[3][6]
Polyamide Synthesis
DBOP facilitates the direct polycondensation of dicarboxylic acids with aromatic diamines at room temperature to produce polyamides with high inherent viscosities, indicating the formation of high molecular weight polymers with minimal side reactions.[3][6]
| Monomers | Inherent Viscosity (dL/g) |
| Isophthalic acid and 4,4'-oxydianiline | up to 1.1 |
| Various dicarboxylic acids and diamines | up to 0.92 |
Table compiled from data in referenced literature.[3][6]
Peptide Synthesis
While specific protocols for solid-phase peptide synthesis (SPPS) using DBOP are not extensively detailed in the literature, a general procedure can be inferred from its function as a carboxylic acid activator, similar to other phosphonium-based reagents like BOP and PyBOP.
This protocol is a generalized procedure and would require optimization for specific peptide sequences.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the N-Fmoc protected amino acid (3 equivalents), DBOP (3 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the pre-activation to proceed for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Other Applications
DBOP is also noted for its utility in the synthesis of β-lactams, with reported yields exceeding 90%.[3] Additionally, it is marketed as an intermediate for agrochemicals and materials science, although specific applications in these areas are not extensively documented in academic literature.[2]
Role in Drug Development
While some suppliers suggest DBOP's use as an intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, there is a lack of specific, published evidence in the scientific literature to substantiate this claim for particular drug molecules.[2] Searches for the synthesis pathways of neurological drugs such as lamotrigine and safinamide did not reveal the use of DBOP as a coupling reagent.[7][8] The development of novel therapeutics often involves the formation of amide bonds, a reaction for which DBOP is designed. However, its direct application in the synthesis of currently marketed neurological drugs is not confirmed.
Conclusion
Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate is a versatile and effective coupling reagent for the formation of amide bonds, particularly in the synthesis of polyamides. Its utility in peptide synthesis is plausible, though not as extensively documented as other phosphonium-based reagents. For researchers and professionals in drug development, DBOP presents a viable option for amide bond formation, although specific protocols and comparative performance data, especially regarding racemization, require further investigation. Its purported role in the synthesis of neurological drugs is, at present, not strongly supported by publicly available scientific literature and warrants more specific investigation for any given synthetic target.
References
- 1. experimtsupplyshop.com [experimtsupplyshop.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate | 111160-56-6 | Benchchem [benchchem.com]
- 4. Diphenyl (2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)phosphonate | C19H14NO4PS | CID 11101020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate | 111160-56-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. NZ572798A - Process for the production of safinamide and ralfinamide - Google Patents [patents.google.com]
- 7. WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents [patents.google.com]
- 8. medkoo.com [medkoo.com]
